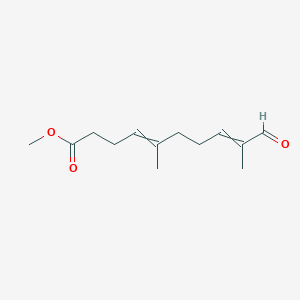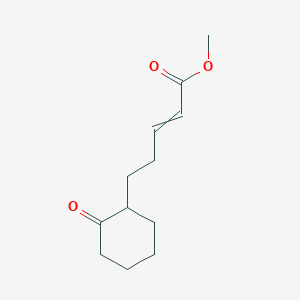
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol or methanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Bis(4-hydroxyphenyl)sulfone, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Methylenediphenol, another alternative to BPA with similar applications.
Uniqueness: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its hydroxyphenyl group and diphenylpropanone backbone provide a versatile scaffold for further functionalization and derivatization, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
111865-62-4 |
|---|---|
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-19-13-11-17(12-14-19)20(15-16-7-3-1-4-8-16)21(23)18-9-5-2-6-10-18/h1-14,20,22H,15H2 |
Clave InChI |
RTHFGDIIBTXOIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


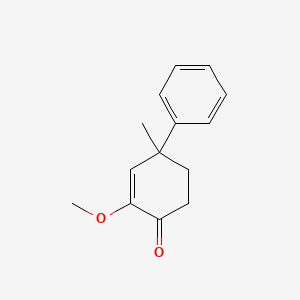

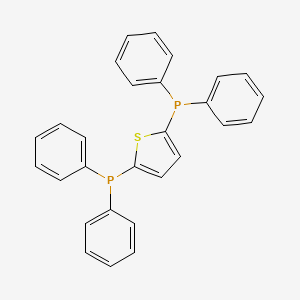


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
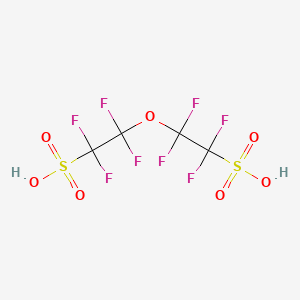
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)

